N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c1-2-29(26,27)18-10-6-7-15(14-18)21(25)23-17-9-5-8-16(13-17)22-24-19-11-3-4-12-20(19)28-22/h3-14H,2H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTZHPSIFZGGIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the benzo[d]oxazole ring: This can be achieved through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative.
Attachment of the phenyl group: This step may involve a Suzuki coupling reaction between a boronic acid derivative of the benzo[d]oxazole and a halogenated phenyl compound.
Introduction of the ethylsulfonyl group: This can be done via sulfonylation of the benzamide using ethylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d]oxazole moiety.
Reduction: Reduction reactions could target the nitro groups if present in intermediates.
Substitution: Electrophilic aromatic substitution reactions could occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide could have several applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a fluorescent probe.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with proteins or enzymes, altering their activity. The benzo[d]oxazole moiety could be involved in binding to active sites, while the ethylsulfonyl group might enhance solubility or membrane permeability.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Functional Group Comparisons
The compound shares structural motifs with several classes of bioactive molecules (Table 1):
Key Observations :
- Benzoxazole vs. Benzothiazole: The benzo[d]oxazole in the target compound differs from the benzothiazole in BTTPB by replacing sulfur with oxygen.
- Sulfonamide Variations : The ethylsulfonyl group distinguishes the target from SC-558 derivatives (aryl sulfonamides) and 4-methyl-N-sulfonamide (oxazole-linked). Ethylsulfonyl may enhance metabolic stability compared to aryl sulfonamides but reduce selectivity for COX-2 .
Cytotoxicity and Apoptosis Modulation
- Compound 12 Series : Analogues with benzo[d]oxazole-thioacetamido groups (e.g., 12c, 12d) exhibit IC₅₀ values of 8–12 μM against HepG2 cells. They upregulate pro-apoptotic BAX and Caspase-3 while downregulating anti-apoptotic Bcl-2 .
Enzyme Inhibition and Sensing
- SC-558 Derivatives : Aryl sulfonamides (e.g., 1a–1f) show COX-2 inhibition with IC₅₀ < 1 μM. Substituents like halogens or esters fine-tune selectivity .
- BTTPB : Functions as a fluoride probe but suffers from aqueous incompatibility. The target compound’s ethylsulfonyl group could mitigate solubility issues observed in benzothiazole-based probes .
Spectroscopic and Physicochemical Properties
- NMR Shifts : Benzo[d]oxazol-2-yl derivatives (e.g., intermediates in ) show characteristic ¹H NMR peaks at δ 7.2–8.5 ppm for aromatic protons, similar to the target compound. ¹⁵N NMR shifts near −131 ppm indicate consistent electronic environments for the oxazole nitrogen .
- Solubility : Ethylsulfonyl groups (logP ~1.5) likely improve aqueous solubility compared to tert-butyl (logP ~3.2) or silyloxy substituents (logP >4) in analogs .
Biological Activity
N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by a benzamide structure with a benzo[d]oxazole moiety and an ethylsulfonyl group. This unique combination may contribute to its biological properties, making it a candidate for further pharmacological studies.
Anticancer Activity
Several studies have investigated the anticancer potential of benzoxazole derivatives, including those similar to this compound.
Research indicates that benzoxazole derivatives can exert cytotoxic effects on various cancer cell lines. For example, derivatives have shown activity against breast cancer (MCF-7, MDA-MB-231), lung cancer (A549), and prostate cancer (PC3) cells, among others . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of signaling proteins involved in cell survival and death.
Case Studies
A notable study demonstrated that compounds with similar structures inhibited the activity of key kinases involved in cancer progression, such as VEGFR-2 and c-Met. For instance, one derivative exhibited an IC50 value of 138 nM for VEGFR-2 inhibition, suggesting significant potency .
| Compound | VEGFR-2 IC50 (nM) | c-Met IC50 (nM) |
|---|---|---|
| Example A | 138 ± 8 | 74 ± 4 |
| Example B | 51 ± 3 | 442 ± 26 |
| This compound | TBD | TBD |
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for antimicrobial activity. Compounds with similar structures have shown varying degrees of effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus.
Antimicrobial Efficacy
Research has shown that certain benzoxazole derivatives possess significant antibacterial properties. The minimal inhibitory concentrations (MICs) for these compounds were determined against model organisms, revealing promising antibacterial effects .
| Compound | MIC (μg/mL) against E. coli | MIC (μg/mL) against S. aureus |
|---|---|---|
| Compound A | 32 | 16 |
| Compound B | 64 | 32 |
| This compound | TBD | TBD |
Conclusion and Future Directions
This compound exhibits significant potential as an anticancer and antimicrobial agent based on its structural characteristics and preliminary biological activity data. Future research should focus on:
- In Vivo Studies : To assess the efficacy and safety profile in living organisms.
- Mechanistic Studies : To elucidate the specific pathways affected by this compound.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions. First, coupling a benzoxazole-containing intermediate (e.g., 3-aminophenyl benzooxazole) with 3-(ethylsulfonyl)benzoyl chloride using a base like triethylamine. The sulfonamide group introduction may require coupling reagents such as EDCI to activate carboxylic acids . Optimization includes monitoring reaction temperature (0–25°C), solvent selection (e.g., DMF or THF), and purification via column chromatography to achieve >95% purity.
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Use a combination of:
- NMR (¹H/¹³C) to confirm substituent positions and functional groups.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC with UV detection (λ = 254 nm) to assess purity.
- FT-IR to verify sulfonamide (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) bonds .
Q. How can researchers screen this compound for preliminary biological activity?
- Methodological Answer : Conduct in vitro assays:
- Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram– bacteria).
- Anticancer : MTT assay (IC₅₀ quantification in cancer cell lines like MCF-7 or HeLa).
- Dose-response curves (1–100 µM range) with triplicate replicates to ensure reproducibility .
Advanced Research Questions
Q. How can computational modeling predict the structure-activity relationship (SAR) of this benzamide derivative?
- Methodological Answer :
- Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases or tubulin) using PDB structures.
- Develop QSAR models (via MOE or Schrödinger) correlating electronic properties (logP, H-bond donors) with bioactivity.
- Validate predictions with in vitro assays, focusing on substituent effects (e.g., ethylsulfonyl vs. methylsulfonyl) .
Q. What experimental approaches resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Purity verification : Re-analyze compound batches with LC-MS to rule out degradation.
- Orthogonal assays : Compare results from fluorescence-based viability assays (e.g., Resazurin) with ATP-luminescence.
- Target engagement studies : Use SPR or thermal shift assays to confirm direct binding to proposed targets .
Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be evaluated for this compound?
- Methodological Answer :
- Solubility : Shake-flask method in PBS (pH 7.4) and simulated intestinal fluid.
- Metabolic stability : Incubate with liver microsomes (human/rat), quantify parent compound via LC-MS/MS.
- Caco-2 permeability assay to predict oral bioavailability. Adjust formulations (e.g., cyclodextrin complexes) if solubility <10 µM .
Q. What strategies mitigate regioselectivity challenges during sulfonamide bond formation?
- Methodological Answer :
- Protecting groups : Temporarily block reactive sites (e.g., -NH₂ on benzoxazole) with Boc or Fmoc.
- Catalytic systems : Use DMAP or HOBt to enhance coupling efficiency.
- Reaction monitoring : TLC or inline IR spectroscopy to track intermediate formation and minimize by-products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
